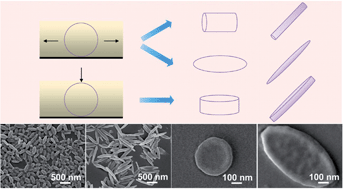Controllable drug release and effective intracellular accumulation highlighted by anisotropic biodegradable PLGE nanoparticles†
Journal of Materials Chemistry B Pub Date: 2014-03-27 DOI: 10.1039/C3TB21726D
Abstract
Control of the stretching or compressing ratio of spherical nanoparticles (NPs) leads to a dramatic change in the shape and size of particles based on amphiphilic biodegradable poly(lactide-co-glycolide-b-ethylene glycol-b-lactide-co-glycolide) (PLGE) triblock copolymers. Drug release, endocytosis and intracellular accumulation tests on these anisotropic PLGE NPs show significantly enhanced properties in comparison with spherical NPs, indicating they are good candidates for drug delivery.


Recommended Literature
- [1] Raman selection rule for surface optical phonons in ZnS nanobelts
- [2] A large spin-crossover [Fe4L4]8+ tetrahedral cage†‡
- [3] Active colloids with collective mobility status and research opportunities
- [4] Microparticle self-assembly induced by travelling surface acoustic waves†
- [5] Synthesis of the new, weakly coordinating anions [RB(C6F5)3]− (R = CH2Me, CHMe2, CH2CMe3); utilization of [HNMe2Ph][Me3CCH2B(C6F5)3] to activate zirconocenecatalysts for propylene polymerization†
- [6] Enhancing the thermoelectric performance of gamma-graphyne nanoribbons by introducing edge disorder†
- [7] Photoelectron angular distributions as sensitive probes of surfactant layer structure at the liquid–vapor interface†
- [8] Spectroscopic and electron microscopic analysis of bi-ligand functionalized glycopolymer/FITC–gold nanoparticles†
- [9] Back cover
- [10] Trimeric cyclamers: solution aggregation and high Z′ crystals based on guest structure and basicity†










